

# GPR55 Agonists: A Technical Guide to Commercial Availability, Purity, and Experimental Application

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## Compound of Interest

Compound Name: GPR55 agonist 4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available GPR55 agonists, their reported purity, and detailed methodologies for their application in key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of GPR55 signaling and the development of novel therapeutics targeting this receptor.

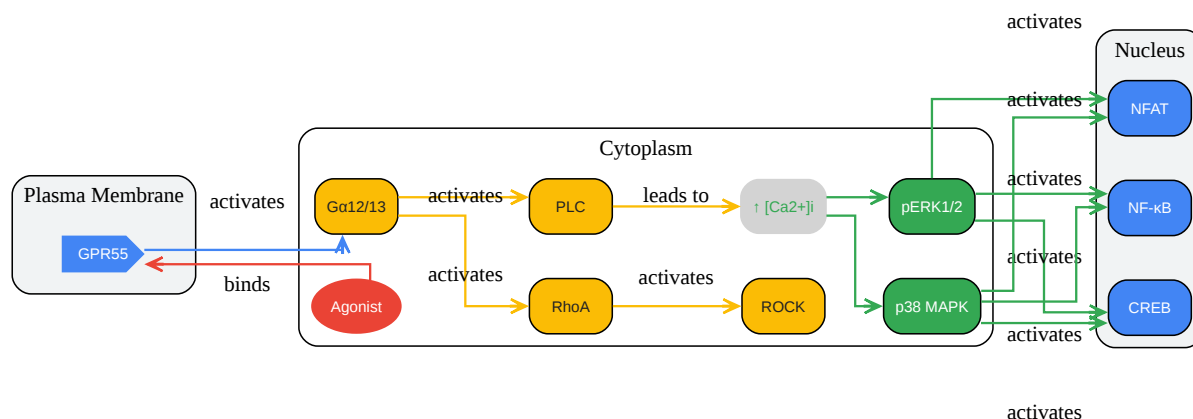
## Commercial Availability and Purity of GPR55 Agonists

The selection of a high-purity agonist is critical for obtaining reliable and reproducible experimental results. The following table summarizes commercially available GPR55 agonists from various suppliers, along with their reported purity levels. It is important to note that purity may vary between batches, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.

Compound Name	Supplier(s)	Reported Purity (%)
GPR55 agonist 3	MedchemExpress	99.17% <a href="#">[1]</a>
GPR55 agonist 4	MedchemExpress	98.36% <a href="#">[2]</a>
O-1602	MedchemExpress	99.68% <a href="#">[3]</a>
Anandamide	MedchemExpress	≥99.0% <a href="#">[3]</a>
ML 184	Tocris Bioscience, R&D Systems	Not specified
AM 251	Tocris Bioscience	Not specified
Oleoylethanolamide	Tocris Bioscience	Not specified
Palmitoylethanolamide	Tocris Bioscience, R&D Systems	Not specified
Abn-CBD	R&D Systems	≥97% <a href="#">[4]</a>

## GPR55 Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα12/13 proteins. This engagement leads to the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK). The GPR55-mediated signaling also involves the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ). This elevation in intracellular calcium, along with other signaling intermediates, triggers the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). Ultimately, these signaling cascades converge on the activation of various transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).



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### GPR55 Signaling Pathway

## Experimental Protocols

### β-Arrestin Recruitment Assay

The recruitment of β-arrestin to an activated GPCR is a key event in signal transduction and receptor regulation. The PathHunter® β-arrestin assay is a commercially available platform that can be used to quantify this interaction.

#### Methodology:

- **Cell Culture:** Utilize a cell line stably co-expressing a ProLink (PK)-tagged GPR55 and an Enzyme Acceptor (EA)-tagged β-arrestin.
- **Agonist Preparation:** Prepare a dilution series of the GPR55 agonist in an appropriate assay buffer.
- **Cell Stimulation:** Add the agonist dilutions to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

- **Detection:** Add the detection reagents containing the substrate for the complemented  $\beta$ -galactosidase enzyme.
- **Signal Measurement:** Measure the chemiluminescent signal using a plate reader. The intensity of the signal is directly proportional to the extent of  $\beta$ -arrestin recruitment.

## Intracellular Calcium Mobilization Assay

GPR55 activation leads to an increase in intracellular calcium, a response that can be measured using fluorescent calcium indicators.

Methodology:

- **Cell Culture:** Plate cells expressing GPR55 (either endogenously or through transfection) in a multi-well plate.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- **Agonist Addition:** Use an automated liquid handling system or a fluorescence plate reader with injection capabilities to add the GPR55 agonist to the cells.
- **Fluorescence Monitoring:** Immediately after agonist addition, monitor the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
- **Data Analysis:** The response is often quantified as the peak fluorescence intensity or the area under the curve.

## ERK1/2 Phosphorylation Assay

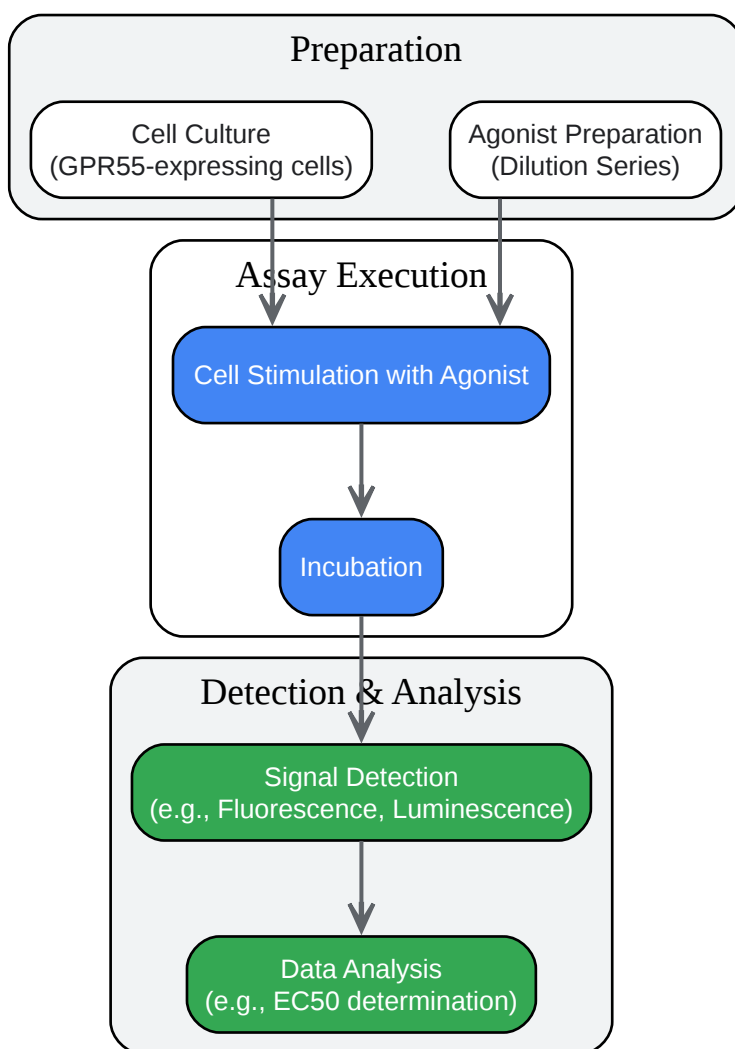
The phosphorylation of ERK1/2 is a downstream consequence of GPR55 activation and can be quantified using various immunoassay techniques.

Methodology:

- **Cell Culture and Starvation:** Plate GPR55-expressing cells and, if necessary, serum-starve them for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
- **Agonist Stimulation:** Treat the cells with the GPR55 agonist for a specific time, typically between 5 and 30 minutes, at 37°C.
- **Cell Lysis:** Lyse the cells to extract the proteins.
- **Detection:** Quantify the amount of phosphorylated ERK1/2 using a suitable method, such as:
  - **Western Blotting:** Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phosphorylated and total ERK1/2.
  - **ELISA or TR-FRET-based assays:** Use a plate-based immunoassay with antibodies specific for phosphorylated and total ERK1/2 for a more high-throughput analysis.
- **Data Normalization:** Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal to account for variations in cell number.

## Experimental Workflow

The following diagram illustrates a typical workflow for a GPR55 functional assay, from cell preparation to data analysis.



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#### Typical GPR55 Functional Assay Workflow

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## References

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